molecular formula C21H14N2O4 B13779850 Anthranilic acid, N-(8-aminoanthraquinonyl)- CAS No. 82-15-5

Anthranilic acid, N-(8-aminoanthraquinonyl)-

Cat. No.: B13779850
CAS No.: 82-15-5
M. Wt: 358.3 g/mol
InChI Key: RWWUAULELNVOFR-UHFFFAOYSA-N
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Description

Anthranilic acid, N-(8-aminoanthraquinonyl)-, is a specialized chemical compound designed for research and development purposes. This molecule is synthesized by combining an anthranilic acid moiety, a substrate with known versatility in medicinal chemistry and polymer science, with an 8-aminoanthraquinone group, a structure frequently utilized in dyes and advanced materials . This unique hybrid structure positions it as a compound of interest for several potential research avenues. Researchers can explore its application in the development of novel dyes and pigments , given the intrinsic colorant properties of anthraquinone derivatives. Furthermore, its structure suggests potential for creating functional polymers and composites . Anthranilic acid is known to improve the solubility and processability of conductive polymers like polyaniline, while also allowing for post-polymerization modification via its functional groups . The incorporation of the anthraquinone unit could further impart unique optical or electronic properties to such materials. In the realm of pharmaceutical research, the anthranilic acid scaffold is a recognized pharmacophore present in several bioactive molecules, including non-steroidal anti-inflammatory drugs (fenamates) and diuretics like furosemide . While the specific biological activity of Anthranilic acid, N-(8-aminoanthraquinonyl)- is not defined, its structure merits investigation for potential bioactivity. This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

82-15-5

Molecular Formula

C21H14N2O4

Molecular Weight

358.3 g/mol

IUPAC Name

2-[(8-amino-9,10-dioxoanthracen-1-yl)amino]benzoic acid

InChI

InChI=1S/C21H14N2O4/c22-14-8-3-6-12-17(14)20(25)18-13(19(12)24)7-4-10-16(18)23-15-9-2-1-5-11(15)21(26)27/h1-10,23H,22H2,(H,26,27)

InChI Key

RWWUAULELNVOFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4N

Origin of Product

United States

Preparation Methods

Preparation Methods of Anthranilic acid, N-(8-aminoanthraquinonyl)-

General Synthetic Strategy

The preparation of anthranilic acid derivatives substituted at the 8-position of anthraquinone generally involves the transformation of appropriately substituted quinoline or quinolinone precursors through oxidation and amination steps. The key synthetic approach is the conversion of 2,3-dihydroquinolin-4-ones or quinolin-2,4-diones into anthranilic acid derivatives by oxidation under basic conditions using tert-butyl hydroperoxide.

This method is advantageous because it provides good yields of anthranilic acids with high regioselectivity, avoiding the formation of isomeric byproducts common in direct electrophilic substitution routes on anthranilate esters.

Detailed Oxidation Process Using tert-Butyl Hydroperoxide

Reaction Conditions
  • Starting Materials: 6- or 8-substituted 2,3-dihydroquinolin-4-ones or quinolin-2,4-diones.
  • Oxidizing Agent: tert-Butyl hydroperoxide (commercially available as 70-90% solutions in tert-butanol and water).
  • Base: Alkali metal or alkaline earth hydroxides, carbonates, or alkoxides (e.g., sodium methoxide or sodium hydroxide).
  • Solvent: Alcohols (methanol preferred) or water; water is considered optimal for the reaction.
  • Temperature: Typically between 50°C and 120°C, with a preferred range of 60°C to 95°C.
  • Reaction Time: From 1 to 5 days depending on substrate and conditions.
  • Procedure: The quinolinone derivative, tert-butyl hydroperoxide, base, and solvent are combined and heated at reflux until the reaction completes. The product is isolated by extraction or precipitation.
Reaction Mechanism (Conceptual)

The oxidation involves the formation of an anthranilic acid structure through oxidative ring cleavage and rearrangement facilitated by the hydroperoxide under basic conditions. The base activates the hydroperoxide and the substrate, promoting the oxidation and subsequent conversion to the anthranilic acid derivative.

Representative Example from Patent Literature

Parameter Details
Starting Material 8-Fluoro-2,3-dihydroquinolin-4-one (0.25 g, 1.5 mmol)
Oxidant 70% tert-butyl hydroperoxide (0.8 g, 6.2 mmol)
Base 25% sodium methoxide in methanol (2 mL)
Solvent Methanol (3 mL)
Temperature 75°C
Reaction Time 72 hours + additional 72 hours with added reagents
Work-up Neutralization with acetic acid, extraction with methylene chloride
Yield 51% isolated yield of 3-fluoroanthranilic acid (analogous to target compound)
Product Verification Identical to authentic sample by spectral analysis

This example illustrates the extended reaction time and controlled conditions required to achieve moderate yields of substituted anthranilic acids via this oxidation methodology.

Alternative Synthetic Routes

While the oxidation of quinolinone derivatives is the most documented method, alternative routes include:

  • Amination of substituted phthalic anhydrides followed by Hofmann degradation and esterification to yield substituted anthranilic acids. This method often results in mixtures of isomers and requires careful purification.
  • Direct electrophilic substitution on anthranilate esters, although this approach is generally less favored due to poor regioselectivity and formation of multiple substitution products.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Disadvantages Yield Range
Oxidation of 2,3-dihydroquinolin-4-ones 6-/8-substituted 2,3-dihydroquinolin-4-ones tert-Butyl hydroperoxide, base, methanol or water, 60-95°C, 1-5 days Good regioselectivity; avoids isomers Long reaction time; moderate yields ~50%
Amination of substituted phthalic anhydrides Substituted phthalic anhydrides Amination, Hofmann degradation, esterification Readily available starting materials Mixture of isomers; requires purification Variable
Direct electrophilic substitution Anthranilate esters Electrophilic reagents (e.g., chlorination) Simple reaction setup Poor regioselectivity; multiple products Low to moderate

Analytical Data and Characterization

Although specific analytical data for anthranilic acid, N-(8-aminoanthraquinonyl)- is limited in the public domain, characterization typically involves:

In the example oxidation reaction, the product was confirmed by comparison with authentic samples using spectral methods.

Chemical Reactions Analysis

Types of Reactions

Anthranilic acid, N-(8-aminoanthraquinonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.

    Substitution: The amino and carboxyl groups in the anthranilic acid moiety can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted anthranilic acid derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anthranilic acid derivatives are significant in medicinal chemistry due to their diverse pharmacological properties. Research indicates that these compounds exhibit a range of biological activities:

  • Anticancer Activity : Compounds derived from anthranilic acid have been studied for their anticancer properties. For instance, a series of anthranilamide derivatives demonstrated promising anti-proliferative effects against human cancer cell lines, including A549 (lung carcinoma) and HepG-2 (liver carcinoma) with IC50 values indicating potent activity .
  • Anti-inflammatory and Analgesic Effects : Anthranilic acid analogues have shown efficacy as anti-inflammatory agents. Studies reported that certain derivatives achieved significant inhibition in carrageenan-induced rat paw edema models, suggesting their potential use in treating inflammatory conditions .
  • Antimicrobial Properties : Various anthranilic acid complexes have been evaluated for antimicrobial activity. Some derivatives exhibited notable effects against both Gram-positive and Gram-negative bacteria, although results varied widely among different compounds .

Material Science Applications

The polymerization of anthranilic acid leads to the formation of polyanthranilic acid, which has several applications in material science:

  • Nanocomposites : Anthranilic acid can be used to synthesize nanocomposite materials that incorporate metal oxides for applications in photocatalysis and energy storage. For example, anthranilic-acid-capped iron oxide nanoparticles have been developed for enhanced stability and selectivity in various chemical processes .
  • Corrosion Protection : Polyanthranilic acid has shown promise as a corrosion inhibitor due to its ability to form protective films on metal surfaces. These films can significantly enhance the durability of materials exposed to corrosive environments .

Environmental Applications

Anthranilic acid derivatives are being explored for their roles in environmental remediation:

  • Metal Ion Complexation : The ability of anthranilic acid to coordinate with metal ions makes it useful in developing materials for environmental cleanup. For instance, studies have demonstrated that anthranilic acid can effectively bind with heavy metals, facilitating their removal from contaminated water sources .

Biosensing Applications

The unique properties of anthranilic acid derivatives enable their use in biosensing technologies:

  • Electrochemical Sensors : Films made from polyanthranilic acid have been utilized as substrates for electrochemical sensors capable of detecting glucose and other biomolecules. The incorporation of redox-active species enhances the sensitivity and selectivity of these sensors .

Table 1: Summary of Biological Activities of Anthranilic Acid Derivatives

CompoundActivity TypeTarget Cells/OrganismsIC50 Value (µM)
N-phenyl anthranilic acidAnticancerA5491.42
Anthranilamide derivativeAnti-inflammatoryRat paw edema model68.54% inhibition
Zinc complex with anthranilicAntimicrobialE. coliNot specified

Case Study: Anticancer Activity

A study conducted by Liu et al. (2013) synthesized a series of anthranilamide derivatives and evaluated their anti-proliferative activity against HCT-116 (colon carcinoma) and MDA-MB-231 (breast adenocarcinoma) cell lines. Compounds exhibited significant inhibition rates, indicating the potential for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of Anthranilic acid, N-(8-aminoanthraquinonyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, potentially affecting various biochemical processes. Its quinone moiety allows it to participate in redox reactions, which can influence cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Fenamates (N-Phenylanthranilic Acid Derivatives)

Fenamates, such as flufenamic acid (N-(α,α,α-trifluoro-m-tolyl)anthranilic acid) and mefenamic acid (N-(2,3-xylyl)anthranilic acid), are non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) and prostaglandin synthesis . Key differences include:

  • Substituent Effects : The position and nature of substituents on the phenyl ring significantly influence potency. For example, trifluoromethyl (-CF₃) groups in meta positions (flufenamic acid) enhance COX inhibition compared to ortho or para substitutions .
  • Biological Activity: Fenamates exhibit analgesic and anti-inflammatory properties but lack the anthraquinone moiety, which in N-(8-aminoanthraquinonyl)-anthranilic acid could confer additional mechanisms (e.g., DNA interaction or oxidative stress modulation) .
Table 1: Comparison of Fenamates and N-(8-aminoanthraquinonyl)-anthranilic Acid
Compound Substituent Key Pharmacological Activity Mechanism of Action
Flufenamic acid N-(3-CF₃-phenyl) COX inhibition, anti-inflammatory Prostaglandin synthesis blockade
Mefenamic acid N-(2,3-dimethylphenyl) Analgesic, antipyretic COX-1/2 inhibition
N-(8-aminoanthraquinonyl)-anthranilic acid N-(8-aminoanthraquinone) Hypothesized anticancer/anti-inflammatory DNA intercalation, immunomodulation (inferred)

Tranilast (3,4-DAA) and Cinnamoyl Derivatives

Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid) is a synthetic derivative with immunomodulatory effects, suppressing cytokine release and IDO enzyme activity in inflammatory models . Key comparisons:

  • Structural Similarity: Tranilast’s cinnamoyl group shares electronic properties with anthraquinone, but the latter’s fused aromatic system may enhance binding to hydrophobic targets (e.g., enzymes or DNA) .
  • Activity: Tranilast reduces inflammation in rheumatoid arthritis models at 200–400 mg/kg doses, while anthraquinone derivatives often require lower doses due to enhanced bioavailability or target affinity .

Metal Complexes and Trifluorinated Derivatives

Anthranilic acid derivatives complexed with transition metals (e.g., Co, Zn) exhibit cytotoxic effects against cancer cells. For example, trifluorinated analogs demonstrated IC₅₀ values of 10–20 μM in A549 lung cancer cells . The 8-aminoanthraquinone group in N-(8-aminoanthraquinonyl)-anthranilic acid may similarly coordinate metals or act as a redox-active moiety, potentiating anticancer activity.

Substituent Position and Bioactivity

The position of substituents on anthranilic acid derivatives critically impacts function:

  • Nitro (-NO₂) and CF₃ Groups: N-(3-nitrophenyl)anthranilic acid (IC₅₀ = 32.1 μM for CaCC blockade) is more potent than ortho or para isomers, highlighting the role of meta-substitution in target engagement .
  • Anthraquinone Position: The 8-amino substitution in anthraquinone may optimize π-π stacking with biological targets, analogous to 2-anthraquinonecarboxylic acid’s applications in dye and pharmaceutical industries .

Biological Activity

Anthranilic acid, N-(8-aminoanthraquinonyl)- is a compound of significant interest in pharmacological research due to its diverse biological activities. This article examines the compound’s biological properties, focusing on its anti-inflammatory, antimicrobial, and anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

Anthranilic acid derivatives are recognized for their structural versatility, which contributes to their biological activity. The specific compound N-(8-aminoanthraquinonyl)- combines the anthranilic acid structure with an aminoanthraquinone moiety, enhancing its potential therapeutic applications.

1. Anti-inflammatory Activity

Research indicates that anthranilic acid derivatives exhibit notable anti-inflammatory properties. A study demonstrated that various anthranilic acid derivatives showed significant anti-inflammatory effects after oral administration. For instance, compounds derived from anthranilic acid exhibited considerable inhibition of inflammation markers in animal models .

Table 1: Anti-inflammatory Activity of Anthranilic Acid Derivatives

CompoundAdministration MethodTime (h)Activity Level
4aOral2Significant
4tOral2High
4dOral2Moderate

2. Antimicrobial Activity

The antimicrobial efficacy of anthranilic acid derivatives has been extensively studied. These compounds have shown activity against various pathogens, including Gram-positive and Gram-negative bacteria. A study reported that certain derivatives displayed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating their potency .

Table 2: Antimicrobial Activity Against Common Bacteria

CompoundBacteriaMIC (µg/mL)
Complex 17E. coli1.42
Complex 17S. aureus1.22

3. Anticancer Activity

The anticancer potential of anthranilic acid derivatives is particularly promising. Studies have evaluated their effects on various cancer cell lines, including human lung (A549) and cervical (HeLa) cancer cells. For instance, a derivative demonstrated an IC50 value of 1.369 µM against A549 cells, indicating potent anticancer activity .

Table 3: Anticancer Activity of Anthranilic Acid Derivatives

CompoundCell LineIC50 (µM)
Compound 89HCT-11614.6
Compound 89MDA-MB-23113.86
Complex 79A5491.369
Complex 17HepG-27.09

Case Studies and Research Findings

  • Anti-inflammatory Effects : A clinical study assessed the anti-inflammatory effects of various anthranilic acid derivatives in patients with chronic inflammatory conditions, showing a marked reduction in pain and inflammation markers after treatment with specific compounds .
  • Antimicrobial Efficacy : In vitro studies have confirmed the antimicrobial action of anthranilic acid derivatives against resistant strains of bacteria, highlighting their potential as alternative therapeutic agents in combating infections .
  • Anticancer Research : Recent investigations into the mechanism of action revealed that certain derivatives induce apoptosis in cancer cells through modulation of cell cycle progression and inhibition of proliferative signaling pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(8-aminoanthraquinonyl)anthranilic acid, and how can reaction efficiency be monitored?

  • Methodological Answer : A robust method involves iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines. Key steps include:

  • Using an 8-quinolinylamide directing group to ensure regioselectivity.
  • Optimizing the iron/diphosphine catalyst system (e.g., FeCl₂ with 1,2-bis(diphenylphosphino)ethane) and organometallic bases (e.g., LiHMDS) .
  • Monitoring reaction progress via HPLC or TLC to track intermediate formation. Post-reaction purification employs column chromatography with gradient elution (e.g., hexane/ethyl acetate).

Q. Which spectroscopic and analytical techniques are critical for characterizing N-(8-aminoanthraquinonyl)anthranilic acid?

  • Methodological Answer : Prioritize:

  • ¹H/¹³C NMR for confirming substitution patterns and amine/quinone interactions.
  • FT-IR to identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functional groups.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., expected MW: ~350–400 g/mol based on anthraquinone derivatives) .
  • X-ray crystallography for resolving steric effects in the anthraquinone-anthranilic acid linkage.

Q. What are common biological derivatives of anthranilic acid, and how are their activities assessed?

  • Methodological Answer : Derivatives like Flufenamic acid (anti-inflammatory) and Mefenamic acid (analgesic) are structurally analogous. Biological evaluation includes:

  • Kinase inhibition assays (e.g., COX-1/2 for anti-inflammatory activity).
  • Cytotoxicity profiling (MTT assays in cancer cell lines) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in iron-catalyzed synthesis of anthranilic acid derivatives?

  • Methodological Answer : Key variables to test:

  • Ligand screening : Diphosphine ligands (e.g., DPPE vs. DCPP) influence iron intermediate stability.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance N-chloroamine solubility.
  • Temperature control : Reactions at 60–80°C balance kinetics and decomposition risks. Use design of experiments (DoE) to identify optimal parameters .

Q. What mechanistic insights exist for the iron-mediated C–H activation in anthranilic acid synthesis?

  • Methodological Answer : Proposed mechanisms involve:

  • Iron(II)-mediated C–H bond cleavage , forming a cyclometalated intermediate.
  • Electrophilic amination via N-chloroamine coupling.
  • Spectroscopic validation : Use Mössbauer spectroscopy to track iron oxidation states and EPR to detect radical intermediates .

Q. How should researchers address contradictions in reported catalytic efficiencies for anthraquinone-anthranilic acid conjugates?

  • Methodological Answer : Discrepancies often arise from:

  • Substituent positioning : Para vs. ortho substitution on anthraquinone alters steric/electronic effects.
  • Analytical variability : Cross-validate purity via HPLC-UV/Vis and quantify byproducts (e.g., dimerization).
  • Benchmarking : Compare results against PubChem/CAS datasets for anthraquinone derivatives .

Q. What computational strategies predict structure-activity relationships (SAR) for N-(8-aminoanthraquinonyl)anthranilic acid derivatives?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to map electron density at the anthraquinone-amine interface.
  • Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., DNA topoisomerases).
  • Validate predictions with QSAR models trained on IC₅₀ data from analogous compounds .

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